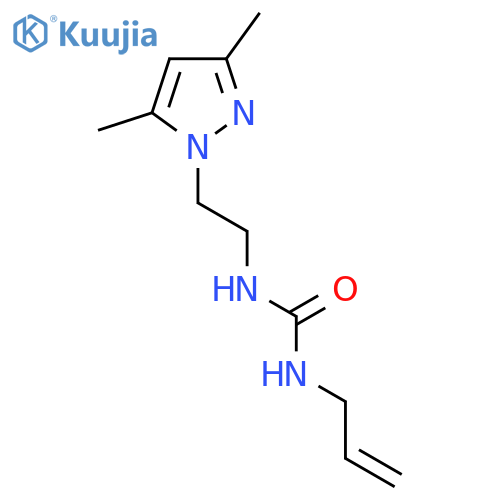Cas no 1234809-25-6 (1-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(prop-2-en-1-yl)urea)

1234809-25-6 structure
商品名:1-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(prop-2-en-1-yl)urea
1-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(prop-2-en-1-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(prop-2-en-1-yl)urea
- 1234809-25-6
- 1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-prop-2-enylurea
- VU0528911-1
- 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea
- AKOS024528392
- F5957-0208
- 1-allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
-
- インチ: 1S/C11H18N4O/c1-4-5-12-11(16)13-6-7-15-10(3)8-9(2)14-15/h4,8H,1,5-7H2,2-3H3,(H2,12,13,16)
- InChIKey: FFZSELGSMGFBOU-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC=C)NCCN1C(C)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 222.14806121g/mol
- どういたいしつりょう: 222.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(prop-2-en-1-yl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5957-0208-25mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-4mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-2μmol |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-30mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-5mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-10mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-3mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-15mg |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-5μmol |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5957-0208-20μmol |
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(prop-2-en-1-yl)urea |
1234809-25-6 | 20μmol |
$79.0 | 2023-09-09 |
1-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(prop-2-en-1-yl)urea 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
1234809-25-6 (1-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-3-(prop-2-en-1-yl)urea) 関連製品
- 2039-76-1(3-Acetylphenanthrene)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2230780-65-9(IL-17A antagonist 3)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
